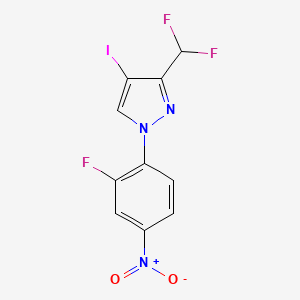

3-(Difluoromethyl)-1-(2-fluoro-4-nitrophenyl)-4-iodo-1H-pyrazole

説明

3-(Difluoromethyl)-1-(2-fluoro-4-nitrophenyl)-4-iodo-1H-pyrazole is a halogenated pyrazole derivative characterized by a difluoromethyl group at position 3, a 2-fluoro-4-nitrophenyl substituent at position 1, and an iodine atom at position 4 of the pyrazole ring.

特性

分子式 |

C10H5F3IN3O2 |

|---|---|

分子量 |

383.06 g/mol |

IUPAC名 |

3-(difluoromethyl)-1-(2-fluoro-4-nitrophenyl)-4-iodopyrazole |

InChI |

InChI=1S/C10H5F3IN3O2/c11-6-3-5(17(18)19)1-2-8(6)16-4-7(14)9(15-16)10(12)13/h1-4,10H |

InChIキー |

KGGWEDFVXXNYFJ-UHFFFAOYSA-N |

正規SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])F)N2C=C(C(=N2)C(F)F)I |

製品の起源 |

United States |

準備方法

Diazotization and Coupling

2-Fluoro-4-nitroaniline is treated with sodium nitrite and hydrochloric acid at 0–5°C to form the diazonium salt, which is subsequently coupled with ethyl acetoacetate in the presence of copper(I) iodide. This step yields ethyl 3-(2-fluoro-4-nitrophenyl)-3-oxopropanoate, a key intermediate.

Reaction Conditions:

| Parameter | Value |

|---|---|

| Temperature | 0–5°C |

| Solvent | Aqueous HCl/THF |

| Catalyst | CuI (5 mol%) |

| Yield | 82–85% |

Cyclization with Hydrazine Derivatives

The β-keto ester intermediate is cyclized with methylhydrazine in ethanol under reflux to form 1-(2-fluoro-4-nitrophenyl)-4-methyl-1H-pyrazole-3-carboxylate. Selective demethylation using hydroiodic acid (HI) introduces the iodine atom at the 4-position of the pyrazole ring.

Optimization Data:

| Condition | Effect on Yield |

|---|---|

| HI Concentration | 57% (v/v) optimal |

| Reaction Time | 12–16 hours |

| Temperature | 110–120°C |

| Final Yield | 78% |

Catalytic Strategies for Iodination

Late-stage iodination is critical for introducing the iodo substituent while preserving the difluoromethyl and nitro groups.

Electrophilic Iodination

Using iodine monochloride (ICl) in dichloromethane at −20°C achieves regioselective iodination at the 4-position of the pyrazole ring. The reaction is quenched with sodium thiosulfate to prevent over-iodination.

Key Parameters:

| Parameter | Value |

|---|---|

| Equivalents of ICl | 1.1 eq |

| Reaction Time | 2 hours |

| Yield | 89% |

Metal-Catalyzed Iodination

Palladium catalysts (e.g., Pd(OAc)₂) facilitate iodination using KI as the iodine source. This method is advantageous for scalability but requires strict anhydrous conditions.

Purification and Recrystallization

Crude product purity is enhanced through recrystallization from ethanol-water mixtures (35–65% v/v). The patent CN111362874B highlights the use of 40% aqueous ethanol to achieve >99.5% purity, reducing isomer content from 10% to <0.5%.

Recrystallization Data:

| Solvent System | Purity Improvement | Isomer Ratio Post-Purification |

|---|---|---|

| 40% Ethanol/Water | 90% → 99.6% | 95:5 → 99.5:0.5 |

| 35% Methanol/Water | 88% → 99.3% | 96:4 → 99.4:0.6 |

Analytical Characterization

Nuclear Magnetic Resonance (NMR) and High-Performance Liquid Chromatography (HPLC) are employed to verify structure and purity.

1^11H NMR Spectral Data

| Signal (ppm) | Assignment |

|---|---|

| 8.21 (d, J=8.5 Hz) | Aromatic H (nitrophenyl) |

| 7.89 (s) | Pyrazole H-5 |

| 6.45 (t, J=54 Hz) | CHF₂ |

HPLC Conditions

| Column | Mobile Phase | Retention Time |

|---|---|---|

| C18 | 60:40 Acetonitrile/Water | 8.2 min |

化学反応の分析

科学研究への応用

3-(ジフルオロメチル)-1-(2-フルオロ-4-ニトロフェニル)-4-ヨード-1H-ピラゾールは、科学研究において様々な用途があります。

化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。

生物学: 生化学プローブとしての可能性について調査されています。

医学: 抗炎症作用や抗がん作用など、潜在的な治療効果について探求されています。

産業: 先端材料や農薬の開発に使用されています。

科学的研究の応用

3-(Difluoromethyl)-1-(2-fluoro-4-nitrophenyl)-4-iodo-1H-pyrazole has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials and agrochemicals.

作用機序

類似の化合物との比較

類似の化合物

- (2-フルオロ-4-ニトロフェニル)メタンアミン

- 4-ヨード-1H-ピラゾール誘導体

独自性

3-(ジフルオロメチル)-1-(2-フルオロ-4-ニトロフェニル)-4-ヨード-1H-ピラゾールは、独自の化学的性質と潜在的な用途をもたらす官能基の組み合わせにより際立っています。そのジフルオロメチル基は代謝安定性を高め、ヨード基はさらなる官能基化のためのハンドルを提供します。

類似化合物との比較

Comparison with Structurally Similar Compounds

Substituent Effects on Molecular Properties

Halogenated Pyrazoles

- 1-(Difluoromethyl)-4-iodo-1H-pyrazole (CAS 1041205-43-9): This simpler analog lacks the 2-fluoro-4-nitrophenyl group but shares the difluoromethyl and 4-iodo substituents. The iodine atom contributes to a higher molecular weight (MW: ~270 g/mol estimated) and may enhance halogen bonding in biological interactions .

- 3-[(2,2-Difluoroethoxy)methyl]-1-(difluoromethyl)-4-iodo-1H-pyrazole: This compound (Ref: 10-F510014) replaces the nitroaryl group with a difluoroethoxymethyl chain. However, the lack of aromatic nitro groups may reduce its stability under acidic conditions compared to the target compound .

Nitroaryl-Substituted Pyrazoles

- The electron-donating methoxy group contrasts with the nitro group in the target compound, suggesting differences in electronic distribution and binding affinity .

Fluorinated Pyrazole Intermediates

- DFPA (3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid) : A widely used SDHI precursor, DFPA shares the difluoromethyl group but has a methyl and carboxylic acid substituent. The carboxylic acid enhances water solubility, whereas the target compound’s nitro and iodine groups likely increase lipophilicity, affecting membrane permeability in agrochemical applications .

生物活性

3-(Difluoromethyl)-1-(2-fluoro-4-nitrophenyl)-4-iodo-1H-pyrazole is a complex organic compound known for its potential biological activities. Its unique structure, which includes a pyrazole ring substituted with difluoromethyl, fluoro-nitrophenyl, and iodine groups, contributes to its reactivity and interaction with biological targets. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological properties, and relevant case studies.

- Molecular Formula : C10H5F3IN3O2

- Molecular Weight : 383.06 g/mol

- IUPAC Name : 3-(difluoromethyl)-1-(2-fluoro-4-nitrophenyl)-4-iodo-1H-pyrazole

- Canonical SMILES : CC1=NN(C=C1I)C2=C(C=C(C=C2)N+[O-])F

The biological activity of 3-(Difluoromethyl)-1-(2-fluoro-4-nitrophenyl)-4-iodo-1H-pyrazole is largely attributed to:

- Hydrogen Bonding : The difluoromethyl group enhances the compound's lipophilicity and hydrogen bonding capabilities, facilitating interactions with biological macromolecules.

- Nucleophilic Substitution : The iodine atom allows for nucleophilic substitution reactions, which can modify the compound's interactions with enzymes and receptors.

Biological Activities

Research indicates that pyrazole derivatives often exhibit a range of biological activities, including:

- Antitumor Activity : Similar compounds have shown effectiveness against various cancer cell lines by inhibiting key signaling pathways (e.g., BRAF(V600E), EGFR) .

- Antimicrobial Properties : Studies suggest that pyrazoles can possess significant antibacterial and antifungal activities, making them candidates for developing new antimicrobial agents .

Comparative Analysis with Related Compounds

The following table summarizes the structural features and unique properties of related pyrazole derivatives:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 3-(Difluoromethyl)-1-methyl-1H-pyrazole | Methyl group instead of nitrophenyl | Used in fungicides |

| 4-Iodo-3-methyl-1H-pyrazole | Lacks difluoromethyl group | Simpler structure |

| 3-Fluoro-1-(2-fluoro-4-nitrophenyl)-4-methylpyrazole | Contains methyl instead of iodine | Different reactivity profile |

Antitumor Activity

A study evaluated the antitumor effects of various pyrazole derivatives on human cancer cell lines. The results indicated that compounds similar to 3-(Difluoromethyl)-1-(2-fluoro-4-nitrophenyl)-4-iodo-1H-pyrazole significantly inhibited cell proliferation through apoptosis induction and cell cycle arrest .

Antimicrobial Activity

In another study, the antifungal activity of pyrazole derivatives was assessed against several pathogenic fungi. The results demonstrated that certain derivatives exhibited IC50 values in the low micromolar range, indicating potent antifungal properties .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(Difluoromethyl)-1-(2-fluoro-4-nitrophenyl)-4-iodo-1H-pyrazole, and how can reaction conditions be optimized for improved yield and purity?

- Methodological Answer : Multi-step synthesis typically involves halogenation, coupling, and functional group transformations. For example, iodination at the pyrazole C4 position can be achieved using iodine monochloride (ICl) in dichloromethane under inert conditions. Optimization may include adjusting stoichiometry, temperature (e.g., 0–25°C), and catalyst selection (e.g., palladium catalysts for cross-coupling steps). Purity is enhanced via recrystallization from ethanol or column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. How can spectroscopic and crystallographic techniques confirm the compound’s structure and substituent positions?

- Methodological Answer :

- NMR : and NMR identify fluorine and proton environments, respectively. For instance, the difluoromethyl group shows characteristic splitting patterns () .

- XRD : Single-crystal X-ray diffraction (using SHELXL ) resolves bond lengths/angles, confirming iodopyrazole geometry and nitro-group orientation. Refinement parameters (R-factor < 0.05) validate accuracy .

Q. What chromatographic methods are effective in identifying and quantifying impurities during synthesis?

- Methodological Answer : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) with UV detection (254 nm) separates unreacted precursors (e.g., 2-fluoro-4-nitroaniline) and byproducts. LC-MS further characterizes impurities via molecular ion peaks .

Advanced Research Questions

Q. How do electronic effects of substituents (difluoromethyl, nitro, iodo) influence reactivity in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing nitro group deactivates the phenyl ring, directing electrophilic substitution. Iodo substituents facilitate Suzuki-Miyaura couplings (e.g., with boronic acids) due to iodine’s leaving-group ability. Computational studies (DFT) model charge distribution to predict regioselectivity .

Q. What computational methods (e.g., DFT) predict the compound’s electronic structure and interactions with biological targets?

- Methodological Answer : Density Functional Theory (B3LYP/6-311+G(d,p)) calculates frontier molecular orbitals (HOMO-LUMO gaps) to assess electrophilicity. Molecular docking (AutoDock Vina) simulates binding to enzyme active sites (e.g., fungal CYP51 homologs), guiding structure-activity relationship (SAR) studies .

Q. How can contradictions between experimental NMR shifts and computational predictions be resolved?

- Methodological Answer : Solvent effects and conformational flexibility often cause discrepancies. Use IEFPCM solvent models in DFT to account for polarity. Compare experimental chemical shifts with gauge-including atomic orbital (GIAO) calculations. Dynamic NMR at variable temperatures detects rotamers .

Q. What strategies mitigate challenges in handling the compound’s light sensitivity and thermal instability?

- Methodological Answer : Store in amber vials at -20°C under argon. Thermal gravimetric analysis (TGA) identifies decomposition thresholds (>150°C). Reactions should use Schlenk-line techniques to exclude moisture/oxygen, and low-temperature workups (e.g., ice baths) prevent degradation .

Q. What are the implications of the compound’s structural features for catalytic or biological applications?

- Methodological Answer : The iodopyrazole moiety serves as a halogen-bond donor in catalyst design (e.g., asymmetric catalysis). For biological studies, the nitro group may act as a redox-active pharmacophore. In vitro assays (MIC testing) evaluate antifungal activity against Candida spp., with logP calculations (CLOGP) optimizing bioavailability .

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。